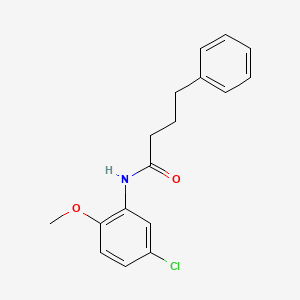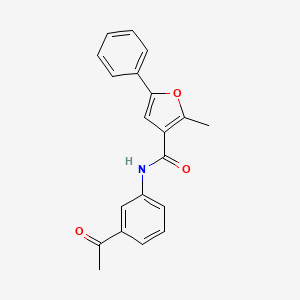![molecular formula C15H10BrClN2O3 B5693650 N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)
N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as BBDH and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of BBDH is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. BBDH has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis. BBDH has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
BBDH has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. Additionally, BBDH has been found to have antioxidant properties and has been shown to scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BBDH in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for the development of anti-cancer and anti-inflammatory drugs. However, one limitation of using BBDH is its potential toxicity, which needs to be further studied.
Orientations Futures
There are several future directions for research on BBDH. One area of research could focus on the development of BBDH derivatives with improved pharmacological properties. Another area of research could focus on the mechanism of action of BBDH and its interaction with enzymes and signaling pathways. Additionally, further studies are needed to investigate the potential toxicity of BBDH and its suitability for use in humans. Overall, BBDH is a promising compound for scientific research and has the potential to be developed into a useful drug for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of BBDH involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde and 3-chlorobenzohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the compound can be confirmed using analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
BBDH has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. BBDH has also been studied for its potential use as an anti-inflammatory agent and has been found to reduce inflammation in animal models. Additionally, BBDH has been found to have antibacterial properties and has been shown to inhibit the growth of certain bacterial strains.
Propriétés
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-12-6-14-13(21-8-22-14)5-10(12)7-18-19-15(20)9-2-1-3-11(17)4-9/h1-7H,8H2,(H,19,20)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCAGKVKMUXRSJ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-chlorobenzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)


![1-phenyl-4-[(2-phenylvinyl)sulfonyl]piperazine](/img/structure/B5693588.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)

![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)

![5-{[(2-methoxyphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5693656.png)